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molecular formula C18H15F3N2O B8672421 2-(1-methyl-1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(1-methyl-1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B8672421
M. Wt: 332.3 g/mol
InChI Key: IPRCWTKVJJACBP-UHFFFAOYSA-N
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Patent
US07645784B2

Procedure details

The title compound was synthesized in 62% yield (41.1 mg) according to a procedure described in Example 107 starting from (1-methyl-1H-indol-3-yl)-acetic acid and 3-trifluoromethyl-aniline. Calculated for C16H23N3O m/z: 332.11, found 332.89 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.74 (s, 2H), 3.75 (s, 3H), 7.01 (m, 1H), 7.14 (m, 1H), 7.25 (s, 1H), 7.38 (t, J=8.1 Hz, 2H), 7.53 (t, J=7.8 Hz, 1H), 7.60 (d, J=8.1 Hz, 1H), 7.79 (d, J=8.6 Hz, 1H), 8.10 (s, 1H), 10.43 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][C:12]([OH:14])=O)=[CH:3]1.[F:15][C:16]([F:25])([F:24])[C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20]>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][C:12]([NH:20][C:19]2[CH:21]=[CH:22][CH:23]=[C:17]([C:16]([F:15])([F:24])[F:25])[CH:18]=2)=[O:14])=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)CC(=O)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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